Mirfentanil hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

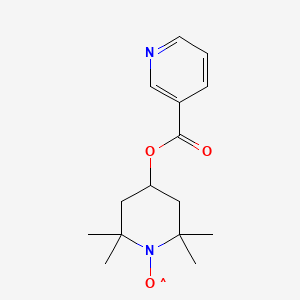

Mirfentanil hydrochloride is a derivative of fentanyl, a potent synthetic opioid. It exhibits strong selectivity for the μ opioid receptor, making it a significant compound in pain management and anesthesia . At lower doses, it antagonizes the analgesic effects of alfentanil and substitutes for naloxone in morphine-treated subjects . at higher doses, it exhibits analgesic activity that is not fully reversed by opioid antagonists, suggesting both opioid and non-opioid mechanisms of action .

Preparation Methods

Mirfentanil hydrochloride is synthesized via acylation of the product of the reaction between 2-chloropyrazine and 1-(2-phenylethyl)-4-piperidinone oxime with 2-furoyl chloride . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield. Industrial production methods would likely involve scaling up this synthetic route with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Mirfentanil hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the compound, potentially affecting its pharmacological properties.

Reduction: Reduction reactions can modify the compound’s structure, impacting its interaction with opioid receptors.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxides, while substitution could result in various derivatives with altered pharmacological profiles.

Scientific Research Applications

Mirfentanil hydrochloride has several scientific research applications:

Chemistry: It serves as a model compound for studying opioid receptor interactions and the development of new analgesics.

Biology: Researchers use it to understand the biological pathways and mechanisms involved in pain perception and opioid receptor signaling.

Medicine: It is investigated for its potential use in pain management, anesthesia, and treatment of opioid withdrawal symptoms.

Industry: The compound’s unique properties make it valuable in the pharmaceutical industry for developing new pain management therapies and studying drug-receptor interactions.

Mechanism of Action

Mirfentanil hydrochloride exerts its effects primarily through its high selectivity for the μ opioid receptor . At lower doses, it antagonizes the analgesic effects of other opioids, while at higher doses, it exhibits its own analgesic activity . The compound’s interaction with the μ opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesia. Additionally, its non-opioid mechanisms of action suggest that it may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Mirfentanil hydrochloride is unique among fentanyl derivatives due to its dual opioid and non-opioid mechanisms of action . Similar compounds include:

- 3-Methylbutyrfentanyl

- 3-Methylfentanyl

- 4-Fluorofentanyl

- α-Methylfentanyl

- Acetylfentanyl

- Butyrfentanyl

- Furanylfentanyl These compounds also exhibit strong selectivity for the μ opioid receptor but may differ in their potency, duration of action, and side effect profiles .

This compound’s unique combination of opioid and non-opioid effects, along with its specific receptor selectivity, makes it a valuable compound for both research and potential therapeutic applications.

Properties

CAS No. |

119413-53-5 |

|---|---|

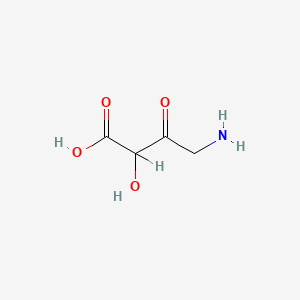

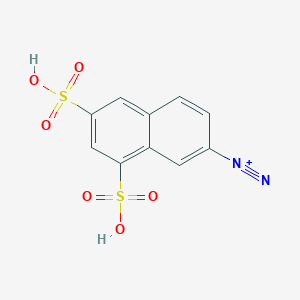

Molecular Formula |

C22H25ClN4O2 |

Molecular Weight |

412.9 g/mol |

IUPAC Name |

N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H24N4O2.ClH/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18;/h1-7,11-12,16-17,19H,8-10,13-15H2;1H |

InChI Key |

KVCOVXMNIYUKBS-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |

Canonical SMILES |

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |

Key on ui other cas no. |

119413-53-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate](/img/structure/B1196039.png)

![(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1196040.png)

![(3aS,5aS,9aS,9bS)-3-ethynyl-3-hydroxy-3a-methyl-7-methylidenespiro[2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6,2'-cyclopentane]-1'-one](/img/structure/B1196043.png)